2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC18759528
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O2S |
|---|---|
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 2-pyrimidin-2-ylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)6-2-5-14-7(6)8-10-3-1-4-11-8/h1-5H,(H,12,13) |
| Standard InChI Key | ZXKPSCISJYAKJP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)C2=C(C=CS2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid features a thiophene ring substituted at position 2 with a pyrimidin-2-yl group and at position 3 with a carboxylic acid moiety. The pyrimidine ring contributes aromaticity and hydrogen-bonding capacity, while the thiophene enhances electron delocalization .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.22 g/mol | |
| IUPAC Name | 4-pyrimidin-2-ylthiophene-3-carboxylic acid | |
| SMILES | ||
| InChI Key | ORDKGRHXRJVXTM-UHFFFAOYSA-N |
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO).
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the ester and carboxylic acid groups .
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Tautomerism: The pyrimidine ring may exhibit keto-enol tautomerism, influencing reactivity .
Synthesis and Manufacturing
The synthesis of 2-(pyrimidin-2-yl)thiophene-3-carboxylic acid typically proceeds via intermediate esters, such as ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate (CAS 1651166-51-6), followed by hydrolysis .
Key Synthetic Routes
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Ester Synthesis (Ethyl 4-(Pyrimidin-2-yl)thiophene-3-carboxylate)
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Step 1: Coupling of a β-ketoester with a pyrimidine-containing acetal under acidic conditions .
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Step 2: Acetylation using acetyl chloride and AlCl₃ to introduce the acetyl group .
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Step 3: Cyclization via Hantzsch reaction to form the thiophene core .
Reaction Scheme:
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Ester Hydrolysis to Carboxylic Acid
Table 2: Synthetic Intermediates
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate | 234.28 | |
| 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid | 206.22 |
Biological Activity and Pharmacological Applications
The compound exhibits significant kinase inhibitory activity, particularly against Cdc7 and Cdks, making it a candidate for anticancer therapies .
Mechanisms of Action
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Kinase Inhibition: Disrupts ATP-binding pockets, halting cell cycle progression .
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Apoptosis Induction: Activates caspase pathways in cancer cells .
Table 3: Biological Activities
| Activity | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Antiproliferative | Cdc7 | 12.4 | |
| Pro-apoptotic | Caspase-3/7 | 18.9 | |
| Anti-inflammatory | COX-2 | 45.2 |
Therapeutic Potential
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Oncology: Tested in preclinical models of breast and lung cancers .
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Anti-inflammatory: Inhibits COX-2 in rheumatoid arthritis models .
Analytical Characterization
Structural elucidation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-): δ 8.90 (d, , 2H, pyrimidine-H), 7.75 (s, 1H, thiophene-H), 13.20 (s, 1H, COOH).
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¹³C NMR: δ 162.5 (COOH), 157.8 (pyrimidine-C2), 140.1 (thiophene-C3).
Mass Spectrometry
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ESI-MS: .
Infrared Spectroscopy (IR)
Future Perspectives
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